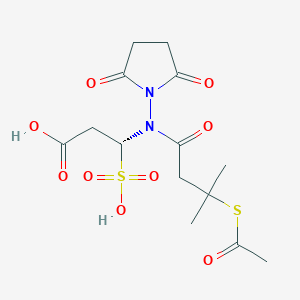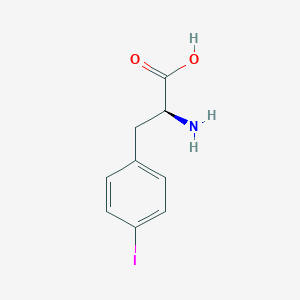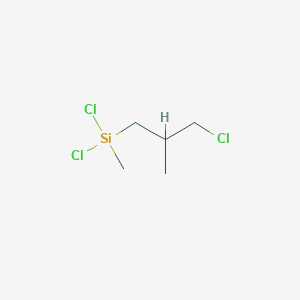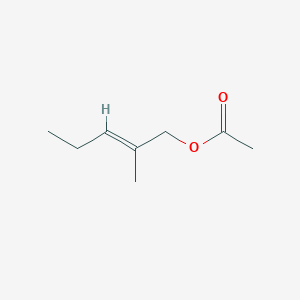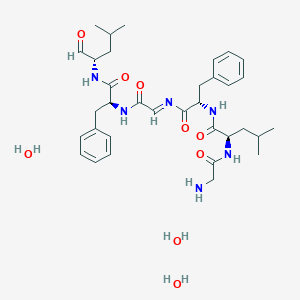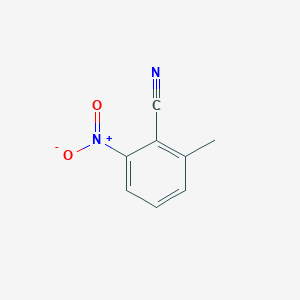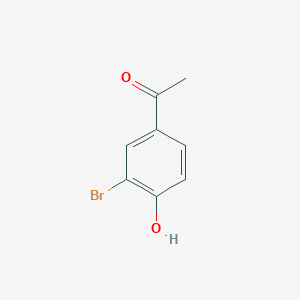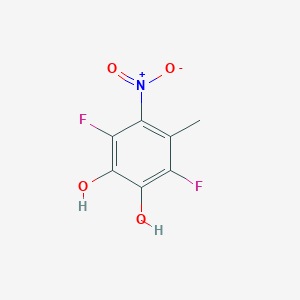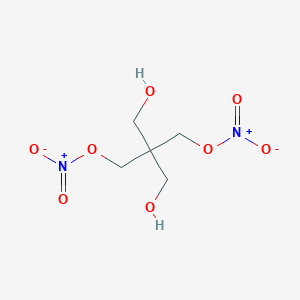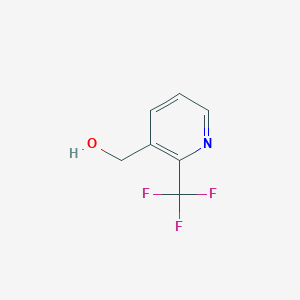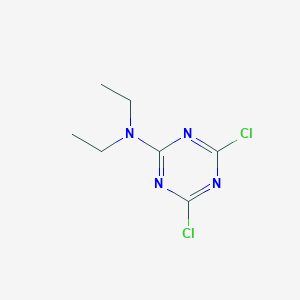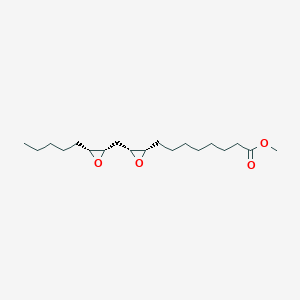![molecular formula C14H14N3NaO3S B157293 Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate CAS No. 10213-99-7](/img/structure/B157293.png)
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate, commonly known as Sunset Yellow FCF, is a synthetic food dye used in a variety of food and beverage products. It is a water-soluble azo dye that is commonly used to provide a yellow or orange color to food products. Sunset Yellow FCF is approved for use in many countries, including the United States, Europe, and Japan.
Mecanismo De Acción
The mechanism of action of Sunset Yellow FCF is not well understood. However, it is believed that the dye interacts with proteins and other macromolecules in the body, leading to changes in their structure and function. This may result in adverse effects on health.
Efectos Bioquímicos Y Fisiológicos
Sunset Yellow FCF has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to cause hyperactivity, aggression, and other behavioral changes. Sunset Yellow FCF has also been shown to cause liver and kidney damage in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sunset Yellow FCF has several advantages as a colorimetric indicator, including its high sensitivity and specificity. However, it also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Sunset Yellow FCF. One area of interest is the development of alternative food dyes that are less toxic and more environmentally friendly. Another area of interest is the development of new analytical methods for the detection and quantification of Sunset Yellow FCF in food and beverage products. Finally, further research is needed to better understand the mechanism of action of Sunset Yellow FCF and its potential health effects.
Métodos De Síntesis
Sunset Yellow FCF is synthesized by the diazotization of 4-amino-M-toluidine, followed by coupling with 6-hydroxy-3-toluenesulfonic acid. The resulting compound is then treated with sodium hydroxide to form the sodium salt of the dye.
Aplicaciones Científicas De Investigación
Sunset Yellow FCF has been used in scientific research as a colorimetric indicator for the determination of various analytes. For example, it has been used to determine the concentration of copper ions in water samples. Sunset Yellow FCF has also been used as a model compound for the study of the adsorption of azo dyes onto various adsorbents.
Propiedades
Número CAS |
10213-99-7 |
|---|---|
Nombre del producto |
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate |
Fórmula molecular |
C14H14N3NaO3S |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
CKZGHZKZVVYPFS-UHFFFAOYSA-M |
SMILES isomérico |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Otros números CAS |
10213-99-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



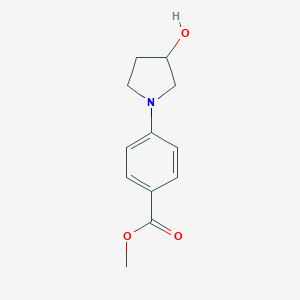
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
